3-Hydroxy-3-phenylisoindolin-1-one
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Overview
Description
3-Hydroxy-3-phenylisoindolin-1-one is a compound belonging to the class of isoindolin-1-ones, which are important building blocks for several natural products and pharmaceuticals This compound is characterized by a hydroxy group and a phenyl group attached to the isoindolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-hydroxy-3-phenylisoindolin-1-one involves the iridium-catalyzed asymmetric [3+2] annulation of aromatic ketimines with alkynes via C–H activation . This reaction is typically carried out in the presence of a cationic iridium/binap catalyst, which enables the formation of the desired product with high enantioselectivity. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C.
Another method involves the use of continuous flow crystallization processes, which have been shown to deliver high productivities and purities . This method is particularly advantageous for industrial-scale production due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenylisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The hydroxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindolinone derivatives.
Scientific Research Applications
3-Hydroxy-3-phenylisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The hydroxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(3,5-dimethoxyphenyl)isoindolin-1-one: This compound has similar structural features but with additional methoxy groups, which can influence its reactivity and applications.
2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one: Another similar compound with an isopropyl group, which can affect its physical and chemical properties.
Uniqueness
3-Hydroxy-3-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
Properties
CAS No. |
6637-53-2 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
InChI Key |
GWFDPVAJYRXYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
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